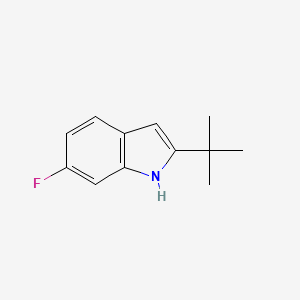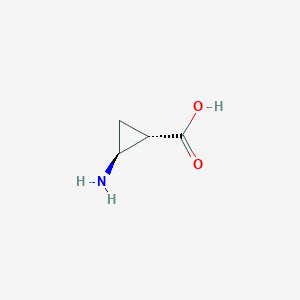
(1S,2S)-2-Aminocyclopropane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2S)-2-Aminocyclopropane-1-carboxylic acid is a chiral amino acid derivative with a cyclopropane ring. It is known for its role as a precursor in the biosynthesis of ethylene in plants, which is a crucial hormone for plant growth and development. This compound has garnered significant interest due to its unique structure and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
Alkylation of Glycine Equivalents: One common method involves the alkylation of glycine equivalents with 1,2-electrophiles.
Intramolecular Cyclization: Another approach is the intramolecular cyclization of γ-substituted amino acid derivatives.
Alkene Cyclopropanation: This method uses diazo compounds, ylides, and carbene intermediates to form the cyclopropane ring.
Industrial Production Methods
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. The use of flow microreactors has been explored to enhance the efficiency and sustainability of the synthesis process .
化学反応の分析
Types of Reactions
Oxidation: (1S,2S)-2-Aminocyclopropane-1-carboxylic acid can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
科学的研究の応用
(1S,2S)-2-Aminocyclopropane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various complex molecules.
Biology: In plant biology, it is studied for its role in ethylene biosynthesis and its effects on plant growth.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of agrochemicals and other industrial products
作用機序
The mechanism of action of (1S,2S)-2-Aminocyclopropane-1-carboxylic acid involves its conversion to ethylene in plants. This process is catalyzed by the enzyme 1-aminocyclopropane-1-carboxylate oxidase. The ethylene produced acts as a signaling molecule, regulating various physiological processes such as fruit ripening, leaf abscission, and stress responses .
類似化合物との比較
Similar Compounds
1-Aminocyclopropanecarboxylic Acid: This compound shares a similar structure but differs in its stereochemistry.
Coronamic Acid: Another cyclopropane-containing amino acid with distinct biological activities.
Uniqueness
(1S,2S)-2-Aminocyclopropane-1-carboxylic acid is unique due to its specific stereochemistry, which plays a crucial role in its biological activity. Its ability to act as a precursor for ethylene biosynthesis sets it apart from other similar compounds.
特性
分子式 |
C4H7NO2 |
|---|---|
分子量 |
101.10 g/mol |
IUPAC名 |
(1S,2S)-2-aminocyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C4H7NO2/c5-3-1-2(3)4(6)7/h2-3H,1,5H2,(H,6,7)/t2-,3-/m0/s1 |
InChIキー |
LHKAUBTWBDZARW-HRFVKAFMSA-N |
異性体SMILES |
C1[C@@H]([C@H]1N)C(=O)O |
正規SMILES |
C1C(C1N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


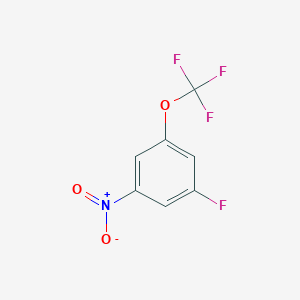
![Benzyl (7-oxabicyclo[2.2.1]heptan-2-yl)carbamate](/img/structure/B12965531.png)
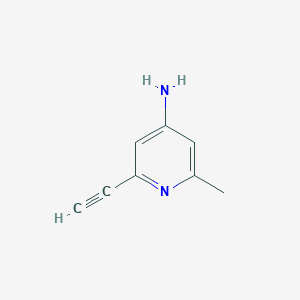
![2-(Chloromethyl)-4-ethoxybenzo[d]thiazole](/img/structure/B12965543.png)
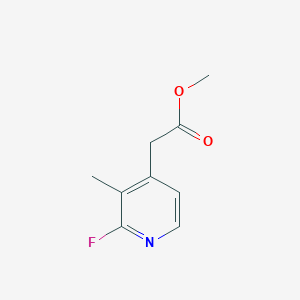


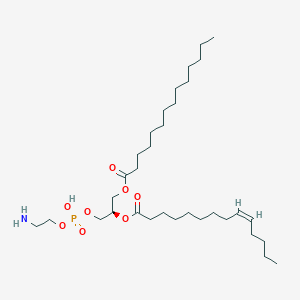
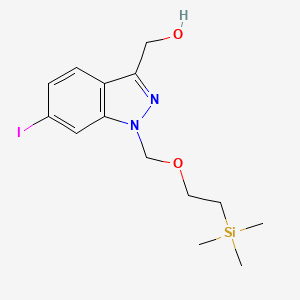
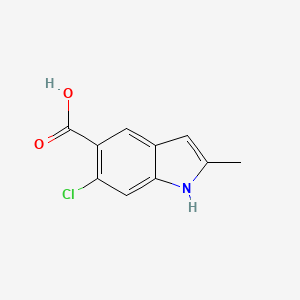
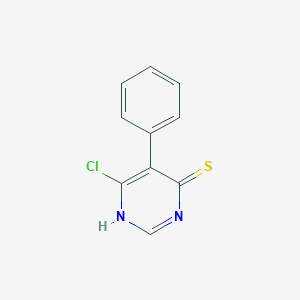
![N-[2-(2-bromoethoxy)phenyl]acetamide](/img/structure/B12965600.png)
